molecular formula C12H24O3Si B14262819 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal CAS No. 137776-45-5

4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal

Cat. No.: B14262819
CAS No.: 137776-45-5
M. Wt: 244.40 g/mol
InChI Key: VTHFICOMBAJDNK-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an aldehyde functional group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective reactions at the aldehyde site. The compound can act as both an aldol donor and acceptor, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is unique due to its specific combination of a TBS-protected hydroxyl group and an aldehyde functional group. This combination allows for selective reactions and the formation of complex molecules, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

137776-45-5

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5-oxohexanal

InChI

InChI=1S/C12H24O3Si/c1-10(14)11(8-7-9-13)15-16(5,6)12(2,3)4/h9,11H,7-8H2,1-6H3

InChI Key

VTHFICOMBAJDNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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